

The Pivotal Role of L-Threonine in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>L</i> -Threonine
Cat. No.:	B559522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential amino acid, plays a critical and often underappreciated role in cellular metabolism, extending far beyond its function as a protein building block. This technical guide provides an in-depth exploration of the metabolic fate of **L-Threonine**, with a particular focus on its significant contribution to one-carbon (1C) metabolism. We will dissect the key enzymatic pathways responsible for **L-Threonine** catabolism, elucidate its connection to the folate and methionine cycles, and explore the downstream implications for vital cellular processes such as nucleotide biosynthesis and epigenetic regulation through histone methylation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to empower researchers in their investigation of this crucial metabolic nexus.

Introduction: L-Threonine as a Metabolic Hub

L-Threonine is indispensable for human health and must be obtained through the diet.^[1] While its primary role is in protein synthesis, a significant portion of cellular **L-Threonine** is catabolized through pathways that feed into central carbon metabolism and, importantly, one-carbon metabolism.^{[2][3]} The catabolism of **L-Threonine** provides key precursors for a multitude of biosynthetic reactions, highlighting its importance in maintaining cellular homeostasis and supporting proliferation.^{[4][5]}

One-carbon metabolism refers to a network of interconnected biochemical reactions that mediate the transfer of one-carbon units, such as methyl (-CH₃), methylene (-CH₂-), and formyl (-CHO) groups.^[5] These reactions are fundamental for the de novo synthesis of purines and thymidylate, the interconversion of amino acids like serine and glycine, and the regulation of epigenetic modifications.^{[4][5]} **L-Threonine** serves as a significant, albeit indirect, source of one-carbon units, primarily through its conversion to glycine.^{[3][6]}

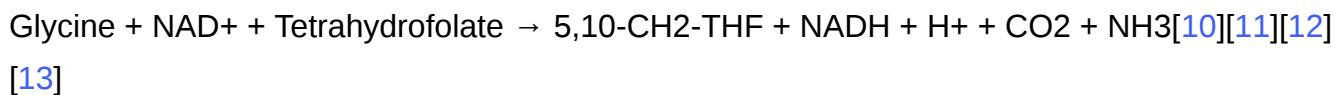
Key Metabolic Pathways of L-Threonine Catabolism

L-Threonine is primarily catabolized via two main pathways that contribute to the one-carbon pool: the **L-Threonine** Dehydrogenase pathway and the Threonine Aldolase pathway. A third pathway, initiated by threonine dehydratase, converts threonine to α -ketobutyrate and does not directly produce one-carbon units, though it is the primary route in humans where the gene for threonine dehydrogenase is a pseudogene.^{[4][7]}

The L-Threonine Dehydrogenase (TDH) Pathway

In many organisms, including mice, the principal route for **L-Threonine** catabolism is initiated by the mitochondrial enzyme **L-Threonine** Dehydrogenase (TDH).^{[7][8]} TDH catalyzes the NAD⁺-dependent oxidation of **L-Threonine** to 2-amino-3-ketobutyrate.^[3] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (or glycine C-acetyltransferase) to yield glycine and acetyl-CoA.^{[3][8]}

The glycine produced through this pathway directly enters the one-carbon metabolism network.^[6] The acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.^[3]


The Threonine Aldolase (TA) Pathway

The Threonine Aldolase (TA) pathway represents an alternative route for **L-Threonine** degradation. This enzyme catalyzes the reversible retro-aldol cleavage of **L-Threonine** to produce glycine and acetaldehyde.^[6] Glycine can then contribute to one-carbon metabolism, while acetaldehyde is further metabolized.

L-Threonine's Contribution to the One-Carbon Pool via Glycine

The glycine generated from both the TDH and TA pathways is a central player in one-carbon metabolism. It serves as a primary substrate for the Glycine Cleavage System (GCS), a mitochondrial multi-enzyme complex.[5][9]

The GCS catalyzes the oxidative decarboxylation of glycine, producing a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), along with carbon dioxide and ammonia.[5][9] The overall reaction is:

This reaction is a major source of one-carbon units for the folate cycle, which are subsequently used for:

- Nucleotide Biosynthesis: The synthesis of purines and thymidylate, essential for DNA replication and repair.[4]
- Amino Acid Interconversion: The conversion of homocysteine to methionine.[5]

Downstream Effects: Linking L-Threonine to Epigenetics

The one-carbon units derived from **L-Threonine**-generated glycine have profound implications for epigenetic regulation, primarily through the synthesis of S-adenosylmethionine (SAM). The 5,10-CH₂-THF produced by the GCS can be reduced to 5-methyltetrahydrofolate (5-MTHF), which then donates its methyl group to homocysteine to form methionine. Methionine is subsequently adenylated to produce SAM, the universal methyl donor for numerous biological methylation reactions.[14]

A critical role of SAM is to provide the methyl group for the methylation of histones, a key epigenetic modification that influences chromatin structure and gene expression.[2][15][16]

Studies in mouse embryonic stem cells have demonstrated a direct link between **L-Threonine** metabolism, SAM levels, and histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription.[2][15][16] Depletion of **L-Threonine** leads to reduced SAM levels and a subsequent decrease in H3K4me3, highlighting the crucial role of this amino acid in maintaining the epigenetic landscape.[2][15][16]

Quantitative Data

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase (TDH)

Organism/Source	Substrate	Km (mM)	Vmax (units)	Notes	Reference(s)
Pyrococcus horikoshii	L-Threonine	0.013	1.75 mmol NADH/min/mg	NAD+ dependent	[17] [18]
Chicken Liver Mitochondria	L-Threonine	8.4	Not Reported	NAD+ dependent; Ordered Bi Bi mechanism	[7]
Cytophaga sp. Strain KUC-1	L-Threonine	Varies with temp (e.g., 2.3 mM at 20°C)	Varies with temp	Psychrophilic enzyme	[19]

Table 2: Kinetic Parameters of Threonine Aldolase (TA)

Organism/Source	Substrate	Km (mM)	kcat (s-1)	kcat/Km (M-1s-1)	Reference(s)
Escherichia coli	L-allo-Threonine	0.24	213 (min-1)	8.87×105 (min-1M-1)	[14]
Pseudomonas putida (D93H variant)	L-Threonine	-	-	2925	[20]
Pseudomonas putida (D93H variant)	L-allo-Threonine	-	-	4515	[20]
Arthrobacter sp. DK-38	D-Threonine	3.81	38.8 (U/mg)	-	[6]
Arthrobacter sp. DK-38	D-allothreonine	14.0	102 (U/mg)	-	[6]

Table 3: Intracellular Concentrations of L-Threonine and Glycine

Cell Type/Organism	Condition	L-Threonine (mM)	Glycine (mM)	Reference(s)
Cultured Human Cells	Minimal effective level for protein synthesis	0.01 - 0.05	-	[21]
Saccharomyces cerevisiae (Wild type, anaerobic)	Mid-log phase	~0.8	~0.4	[1]
Rat Spinal Cord	Control	~0.15 µmol/g	~4.5 µmol/g	[22]
Rat Spinal Cord	L-Threonine treated	~0.4 µmol/g	~6.0 µmol/g	[22]

Experimental Protocols

Quantification of L-Threonine and Glycine by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of **L-Threonine** and Glycine in biological samples.

6.1.1. Sample Preparation (Plasma/Serum)[2][17][23]

- To 100 μ L of plasma or serum in a microcentrifuge tube, add 10 μ L of 30% sulfosalicylic acid to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Incubate on ice or at 4°C for 30 minutes.
- Centrifuge at 12,000 \times g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Dilute an aliquot of the supernatant (e.g., 50 μ L) with 450 μ L of the initial mobile phase containing internal standards (stable isotope-labeled **L-Threonine** and Glycine).
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

6.1.2. LC-MS/MS Analysis[2][16][23]

- Chromatographic Separation:
 - Column: A mixed-mode column (e.g., Thermo Scientific™ Acclaim™ Trinity™, Restek Raptor Polar X) or a HILIC column is recommended for separation of underivatized amino acids.[2][23]
 - Mobile Phase A: Ammonium formate in water (e.g., pH 2.8).[23]
 - Mobile Phase B: Acetonitrile with a small percentage of aqueous ammonium formate.[23]
 - Gradient: A gradient from high organic to high aqueous mobile phase is typically used.

- Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).[24]
- Column Temperature: 30-40°C.[16]
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
 - MRM Transitions:
 - **L-Threonine**: Q1 (m/z) 119.1 → Q3 (m/z) 74.1
 - Glycine: Q1 (m/z) 76.1 → Q3 (m/z) 30.0
 - (Note: These are example transitions and should be optimized for the specific instrument used).

Stable Isotope Tracing of L-Threonine Metabolism

This protocol outlines the use of stable isotope-labeled **L-Threonine** to trace its metabolic fate into the one-carbon pool.

6.2.1. Cell Culture and Labeling[1][11][25][26][27]

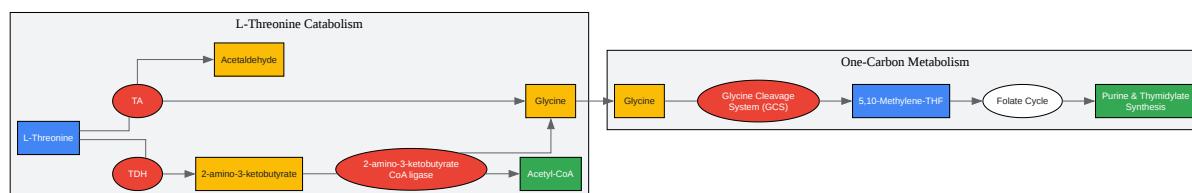
- Culture cells in standard growth medium to the desired confluence.
- Prepare labeling medium by supplementing custom media lacking **L-Threonine** with a known concentration of a stable isotope-labeled **L-Threonine** (e.g., [U-13C4, 15N]-**L-Threonine**).
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Remove the standard medium and replace it with the labeling medium.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

6.2.2. Metabolite Extraction[26]

- Aspirate the labeling medium.
- Quickly wash the cells with ice-cold PBS.
- Add a cold extraction solvent (e.g., 80% methanol) to the culture dish.
- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Vortex vigorously and incubate on ice for 20 minutes.
- Centrifuge at maximum speed for 15 minutes at 4°C.
- Transfer the supernatant containing the metabolites to a new tube for analysis.

6.2.3. LC-MS/MS Analysis of Labeled Metabolites

- Analyze the extracted metabolites using LC-MS/MS as described in section 6.1.2.
- Monitor for the mass shifts in glycine and other downstream metabolites of one-carbon metabolism (e.g., serine, purine precursors) corresponding to the incorporation of the stable isotopes from **L-Threonine**.


Enzymatic Assay for L-Threonine Dehydrogenase (TDH) Activity[6]

This spectrophotometric assay measures TDH activity by monitoring the production of NADH.

- Reaction Mixture (in a 1 mL cuvette):
 - Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
 - NAD⁺ (final concentration, e.g., 2 mM)
 - Varying concentrations of **L-Threonine** (e.g., 0.1 mM to 10 mM)
- Procedure:

1. Prepare the reaction mixture (excluding the enzyme) in the cuvette.
2. Incubate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.
3. Initiate the reaction by adding a known amount of the enzyme preparation (e.g., cell lysate or purified TDH).
4. Immediately monitor the increase in absorbance at 340 nm over time (the wavelength at which NADH absorbs light).
5. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
6. Determine kinetic parameters (K_m and V_{max}) by plotting the initial velocities against the corresponding **L-Threonine** concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

[Click to download full resolution via product page](#)

Figure 1: **L-Threonine** catabolism and its entry into one-carbon metabolism.

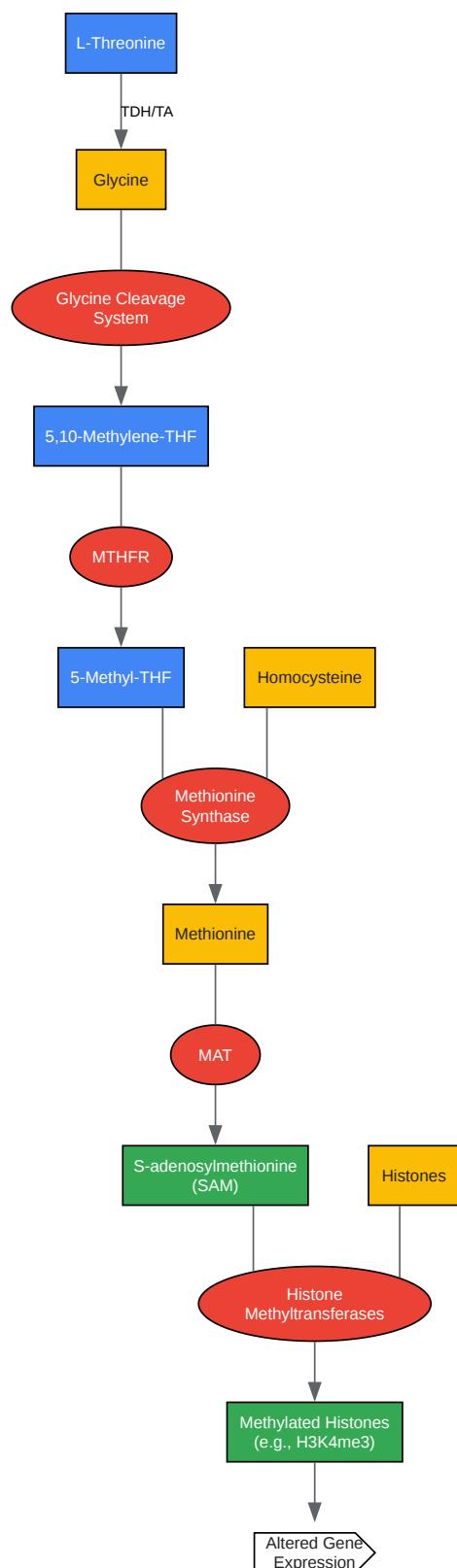

[Click to download full resolution via product page](#)

Figure 2: Pathway from **L-Threonine** to histone methylation.


[Click to download full resolution via product page](#)

Figure 3: Workflow for stable isotope tracing of **L-Threonine**.

Conclusion

L-Threonine is a multifaceted amino acid whose catabolism is intricately linked to the central metabolic network of one-carbon metabolism. Through its conversion to glycine, **L-Threonine** provides a substantial source of one-carbon units that are essential for the biosynthesis of nucleotides and the regulation of the epigenetic landscape via SAM-dependent methylation reactions. Understanding the quantitative contribution and regulation of these pathways is crucial for researchers in fields ranging from basic metabolic research to drug development, particularly in the context of diseases characterized by altered metabolism, such as cancer. The experimental protocols and data presented in this guide offer a robust framework for the continued exploration of **L-Threonine**'s vital role in cellular function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma restek.com
- 3. Overview of Threonine Metabolism - Creative Proteomics creative-proteomics.com
- 4. Threonine catabolism | Pathway - PubChem pubchem.ncbi.nlm.nih.gov
- 5. One-Carbon Metabolism in Health and Disease - PMC pmc.ncbi.nlm.nih.gov
- 6. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC pmc.ncbi.nlm.nih.gov
- 7. Reactome | Threonine catabolism reactome.org
- 8. The threonine degradation pathway of the *Trypanosoma brucei* procyclic form: the main carbon source for lipid biosynthesis is under metabolic control - PMC pmc.ncbi.nlm.nih.gov
- 9. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC pmc.ncbi.nlm.nih.gov
- 10. Flux Balance Analysis of Mammalian Cell Systems - PubMed pubmed.ncbi.nlm.nih.gov
- 11. researchgate.net [researchgate.net]
- 12. Flux Balance Analysis of Mammalian Cell Systems | Springer Nature Experiments experiments.springernature.com

- 13. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Determination of glycine and threonine in topical dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Production of 1-carbon units from glycine is extensive in healthy men and women | RTI [rti.org]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 21. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Pivotal Role of L-Threonine in One-Carbon Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b559522#exploring-the-role-of-l-threonine-in-one-carbon-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com